molecular formula C19H20FNO B286582 N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

Katalognummer B286582
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: JOHHTTHDSVNSRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.

Wirkmechanismus

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide works by selectively inhibiting GABA-AT, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons and modulate the overall balance of neurotransmission. By increasing GABA levels, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can have a variety of effects on behavior and physiology, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, it can increase GABA levels in the brain, reduce seizure activity, decrease anxiety-like behavior, and reduce drug-seeking behavior in animal models. These effects are likely due to the modulation of GABAergic neurotransmission in specific brain regions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been shown to have good pharmacokinetic properties, which makes it suitable for use in animal models and potentially in humans. However, one limitation of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide is that it may have off-target effects on other enzymes or receptors, which could complicate the interpretation of results.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide. One area of interest is the potential therapeutic applications of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in human neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in epilepsy, anxiety, and addiction. Additionally, there is interest in exploring the effects of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide on other neurotransmitter systems and brain regions, as well as its potential for use in combination with other drugs or therapies. Overall, N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide represents a promising target for the development of novel treatments for a variety of neurological and psychiatric disorders.

Synthesemethoden

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 3-fluorobenzoyl chloride with cyclopentylmagnesium bromide, followed by the addition of benzyl bromide and subsequent deprotection of the resulting benzylated intermediate. This method has been optimized to produce high yields of pure N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide with minimal impurities.

Wissenschaftliche Forschungsanwendungen

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. For example, preclinical studies have shown that N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide in humans with these conditions.

Eigenschaften

Molekularformel

C19H20FNO

Molekulargewicht

297.4 g/mol

IUPAC-Name

N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide

InChI

InChI=1S/C19H20FNO/c20-17-12-6-11-16(13-17)19(22)21-18(15-9-4-5-10-15)14-7-2-1-3-8-14/h1-3,6-8,11-13,15,18H,4-5,9-10H2,(H,21,22)

InChI-Schlüssel

JOHHTTHDSVNSRL-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

Kanonische SMILES

C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.